N-[4-(hydrazinosulfonyl)phenyl]acetamide

Carbonic Anhydrase Inhibition Sulfonamide Analogs Hydrazinyl Benzenesulfonamides

N-[4-(Hydrazinosulfonyl)phenyl]acetamide (CAS 3989-50-2) is an aryl N-aminosulfonamide derivative with the molecular formula C8H11N3O3S and a molecular weight of 229.26 g/mol. It is characterized by a hydrazinosulfonyl functional group attached to a phenyl ring, which is further substituted with an acetamide moiety.

Molecular Formula C8H11N3O3S
Molecular Weight 229.26 g/mol
CAS No. 3989-50-2
Cat. No. B183299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(hydrazinosulfonyl)phenyl]acetamide
CAS3989-50-2
Molecular FormulaC8H11N3O3S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN
InChIInChI=1S/C8H11N3O3S/c1-6(12)10-7-2-4-8(5-3-7)15(13,14)11-9/h2-5,11H,9H2,1H3,(H,10,12)
InChIKeyPBCWYAIMPZBEGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Hydrazinosulfonyl)phenyl]acetamide (CAS 3989-50-2): Chemical Identity and Baseline Characterization for Procurement


N-[4-(Hydrazinosulfonyl)phenyl]acetamide (CAS 3989-50-2) is an aryl N-aminosulfonamide derivative with the molecular formula C8H11N3O3S and a molecular weight of 229.26 g/mol . It is characterized by a hydrazinosulfonyl functional group attached to a phenyl ring, which is further substituted with an acetamide moiety. Its primary computed physicochemical properties include a topological polar surface area (TPSA) of 101.29 Ų and a calculated LogP of -0.203 . The compound is available from commercial suppliers with reported purities ranging from 95% to 98% .

Limitations of N-[4-(Hydrazinosulfonyl)phenyl]acetamide (CAS 3989-50-2) for Evidence-Based Procurement: Current State of Quantitative Differentiation


A comprehensive search of peer-reviewed literature, patents, and authoritative databases reveals a critical absence of quantitative, comparator-based evidence for N-[4-(hydrazinosulfonyl)phenyl]acetamide. While its chemical structure suggests potential as a sulfonamide analog, no published studies provide IC50, Ki, or other potency values for this specific compound against any defined biological target. Crucially, there are no head-to-head studies comparing its performance to close structural analogs like 4-Acetamidobenzenesulfonamide (CAS 121-61-9) [1] or other hydrazinyl benzenesulfonamides. Therefore, any assumption that this compound offers a specific advantage over its analogs is currently unsupported by empirical data. Its procurement value rests primarily on its availability as a research intermediate, not on proven differentiation.

Evidence Assessment for N-[4-(Hydrazinosulfonyl)phenyl]acetamide (CAS 3989-50-2): Quantitative Differentiation and Comparator Analysis


Lack of Direct Comparative Bioactivity Data for N-[4-(Hydrazinosulfonyl)phenyl]acetamide vs. Sulfonamide Standards

No peer-reviewed studies were identified that provide quantitative bioactivity data (e.g., IC50, Ki) for N-[4-(hydrazinosulfonyl)phenyl]acetamide against any defined target. A recent 2024 publication on hydrazinyl benzenesulfonamides, a class to which this compound belongs, reports potent carbonic anhydrase inhibition (hCA II Ki of 10.2 nM) for derivative '10a', which is structurally related but not identical [1]. However, the specific compound CAS 3989-50-2 was not among the derivatives tested. Therefore, no direct comparator data exists to claim this compound's superiority, inferiority, or even comparable activity to these newer analogs or to established drugs like acetazolamide (hCA II Ki of 12 nM in the same assay) [1].

Carbonic Anhydrase Inhibition Sulfonamide Analogs Hydrazinyl Benzenesulfonamides

Computed Physicochemical Profile of N-[4-(Hydrazinosulfonyl)phenyl]acetamide vs. Sulfonamide Drugs

Computational predictions indicate N-[4-(hydrazinosulfonyl)phenyl]acetamide has a TPSA of 101.29 Ų and a LogP of -0.203 . This suggests it is more hydrophilic than many sulfonamide drugs. For comparison, the carbonic anhydrase inhibitor Acetazolamide has a reported experimental LogP of -0.26 and a TPSA of 151.6 Ų [1], while SLC-0111, a clinical-stage tumor-associated CA inhibitor, has a predicted LogP of 2.38 [2]. The compound's LogP is thus significantly lower than that of more advanced drug candidates like SLC-0111, which may impact its membrane permeability in a cellular context.

Lipophilicity Physicochemical Properties LogP TPSA

Absence of Defined Pharmacological Target Engagement Data for N-[4-(Hydrazinosulfonyl)phenyl]acetamide

Some vendor descriptions suggest N-[4-(hydrazinosulfonyl)phenyl]acetamide is a specialty product for proteomics research . While the hydrazinosulfonyl group can, in theory, react with aldehydes and ketones to form sulfonylhydrazones [1], no published literature demonstrates the compound's use in this capacity. In contrast, biotin hydrazide (CAS 66640-86-6) is a well-established, commercially available probe for glycoprotein detection in proteomics , with extensive published protocols.

Target Engagement Mechanism of Action Proteomics

Informed Procurement Scenarios for N-[4-(Hydrazinosulfonyl)phenyl]acetamide (CAS 3989-50-2) Based on Available Evidence


Scenario 1: As a Synthetic Intermediate for Generating Structural Analogs

The most defensible procurement scenario for this compound is as a building block for the synthesis of novel hydrazinyl benzenesulfonamide derivatives. Since it is not a characterized bioactive agent itself, its primary utility lies in further chemical derivatization. Researchers could use it as a core scaffold to generate a library of analogs, following the precedent set by recent studies on hydrazinyl benzenesulfonamides as carbonic anhydrase inhibitors [1]. The hydrazine moiety provides a reactive handle for creating sulfonylhydrazone derivatives, which can then be screened for desired activity. The commercially available purity (≥95%) is sufficient for this purpose .

Scenario 2: Exploratory Investigation as a Potential Carbonic Anhydrase Inhibitor

Given that structurally related hydrazinyl benzenesulfonamides have demonstrated nanomolar potency against carbonic anhydrase isoforms [1], procuring this compound for in vitro screening against a panel of CAs is a justifiable exploratory step. However, users must be aware that its activity is entirely unproven. This scenario is high-risk and should only be undertaken with the expectation that the compound may be inactive or have modest potency. The experiment would generate the first quantitative data for this specific molecule, potentially establishing its Ki value against hCA I, II, IX, or XII.

Scenario 3: Method Development in Analytical Chemistry

Due to its specific molecular structure and availability in moderate purity, N-[4-(hydrazinosulfonyl)phenyl]acetamide can be procured for use as a reference standard or as a model compound in analytical method development. For instance, it could be used to develop and optimize HPLC or LC-MS methods for the detection and quantification of aryl N-aminosulfonamides in complex mixtures [1]. Its distinct UV chromophore and mass facilitate detection. This application does not require the compound to have any inherent biological activity.

Scenario 4: Not Recommended for Proteomics without Prior Validation

Procuring this compound solely based on vendor suggestions of 'proteomics research' applications [1] is not recommended without rigorous in-house validation. There is no published evidence confirming its utility as a protein-labeling reagent, in contrast to well-characterized alternatives like biotin hydrazide. If a hydrazide-functionalized probe is needed, established commercial options with documented protocols should be prioritized to ensure experimental success and reproducibility.

Technical Documentation Hub

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